Amyloid beta-Protein (1-15)

Description

Contextualizing Amyloid beta-Protein (1-15) as a Product of Amyloid Precursor Protein (APP) Processing

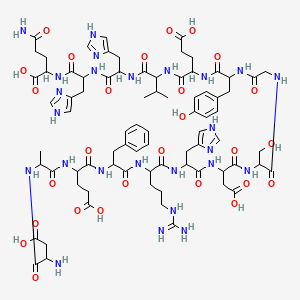

Amyloid beta-Protein (1-15), often denoted as Aβ(1-15), is a peptide fragment derived from the larger Amyloid Precursor Protein (APP). biocrick.commedchemexpress.com APP is a transmembrane protein with a significant presence in neuronal tissues and plays a role in various physiological processes, including neurite growth and neuronal adhesion. biolegend.comwikipedia.org The processing of APP can occur through different enzymatic pathways, leading to the generation of various fragments, including the Aβ(1-15) peptide. biocrick.commedchemexpress.com This particular fragment represents the N-terminal portion of the full-length amyloid-beta peptide.

Overview of Amyloidogenic and Non-Amyloidogenic APP Processing Pathways

The metabolic fate of APP is primarily dictated by two competing pathways: the non-amyloidogenic and the amyloidogenic pathways. biolegend.comresearchgate.net These pathways are mutually exclusive and determine whether the neurotoxic amyloid-beta (Aβ) peptides are produced. researchgate.net

Non-Amyloidogenic Pathway : In this predominant pathway, which accounts for approximately 90% of APP processing under normal conditions, APP is first cleaved by α-secretase. creative-diagnostics.comwikipedia.org This cleavage occurs within the Aβ domain, between Lysine-16 and Leucine-17, thereby preventing the formation of the full-length Aβ peptide. frontiersin.orgpnas.org This initial step produces a soluble N-terminal fragment known as sAPPα and a membrane-bound C-terminal fragment called C83. researchgate.netnih.gov Subsequently, γ-secretase cleaves C83, releasing the p3 peptide and the APP intracellular domain (AICD). nih.govresearchgate.net

Amyloidogenic Pathway : This pathway is initiated by the cleavage of APP by β-secretase (BACE1). researchgate.netfrontiersin.org This action generates a soluble N-terminal fragment, sAPPβ, and a membrane-anchored C-terminal fragment, C99. researchgate.netcreative-diagnostics.com The C99 fragment is then a substrate for γ-secretase, which can cleave at various positions to release Aβ peptides of differing lengths, most commonly Aβ40 and the more aggregation-prone Aβ42. frontiersin.orgwikipedia.org The accumulation of Aβ peptides is a central event in the pathology of Alzheimer's disease. nih.gov

Distinctive Generation Pathways of Amyloid beta-Protein (1-15) via Proteolytic Cleavage

The generation of Aβ(1-15) involves a specific sequence of enzymatic cleavages that combines elements from both the amyloidogenic and non-amyloidogenic pathways. It is understood to be a product of concerted β- and α-secretase cleavage of APP. nih.govnih.gov

The initial step in the formation of Aβ(1-15) is the cleavage of APP by β-secretase (BACE1). nih.gov BACE1 is an aspartyl protease that cleaves APP at the N-terminus of the Aβ domain. frontiersin.org Specifically, BACE1 can cleave at two main sites: the Asp1 site (β-site) and the Glu11 site (β'-site). nih.gov Cleavage at the Asp1 site generates the C99 fragment, which is the precursor to the full range of Aβ peptides, including the sequence that constitutes Aβ(1-15). nih.gov

Following the initial β-secretase cleavage that produces the C99 fragment, α-secretase acts on this intermediate. Members of the ADAM (a disintegrin and metalloprotease domain) family, such as ADAM10, are known to possess α-secretase activity. wikipedia.orgpnas.org The primary α-secretase cleavage site is located after Lysine-16 within the Aβ sequence. pnas.orgresearchgate.net When α-secretase cleaves the C99 fragment at this site, it results in the release of the Aβ(1-15) or Aβ(1-16) peptide. nih.gov This pathway becomes more engaged under conditions of γ-secretase inhibition, which leads to an accumulation of the C99 substrate. nih.gov

While γ-secretase is the final enzyme in the canonical amyloidogenic pathway that produces longer Aβ peptides like Aβ40 and Aβ42, its role in the direct production of Aβ(1-15) is indirect. frontiersin.orgresearchgate.net Inhibition of γ-secretase leads to an accumulation of its substrate, the C99 fragment. nih.gov This buildup of C99 makes it more available for the alternative cleavage by α-secretase, thus enhancing the production of Aβ(1-15)/16. nih.gov Studies have shown that treatment with a γ-secretase inhibitor leads to a dose-dependent increase in the levels of Aβ(1-15)/16 in cerebrospinal fluid. nih.govnih.gov

Significance of Amyloid beta-Protein (1-15) Research in Broader Amyloid Biology

The study of Aβ(1-15) holds considerable significance for several reasons. Firstly, its generation highlights the crosstalk between the major APP processing pathways. Secondly, because its levels increase in response to γ-secretase inhibition, Aβ(1-15)/16 has been proposed as a pharmacodynamic biomarker to monitor the in vivo effects of γ-secretase inhibitor drugs being developed for Alzheimer's disease. medchemexpress.comnih.govnih.gov An increase in this shorter, non-amyloidogenic fragment could indicate that a therapeutic agent is successfully engaging its target and shunting APP processing away from the production of pathogenic longer Aβ species. nih.gov

Interactive Data Tables

Table 1: Key Enzymes in APP Processing and their Cleavage Products

| Enzyme | Primary Substrate(s) | Key Cleavage Products | Pathway |

|---|---|---|---|

| α-Secretase | APP, C99 | sAPPα, C83, Aβ(1-15)/16, p3 | Non-Amyloidogenic, Alternative |

| β-Secretase (BACE1) | APP | sAPPβ, C99 | Amyloidogenic |

| γ-Secretase | C99, C83 | Aβ peptides (Aβ40, Aβ42, etc.), p3, AICD | Amyloidogenic, Non-Amyloidogenic |

Table 2: Comparison of APP Processing Pathways

| Feature | Non-Amyloidogenic Pathway | Amyloidogenic Pathway | Aβ(1-15) Generation Pathway |

|---|---|---|---|

| Initiating Enzyme | α-Secretase | β-Secretase | β-Secretase |

| Key Intermediate | C83 | C99 | C99 |

| Final Aβ-related Product | p3 | Aβ40, Aβ42 | Aβ(1-15)/16 |

| Implication for Aβ | Precludes Aβ formation | Generates Aβ | Generates a non-toxic Aβ fragment |

Properties

Molecular Weight |

1826.9 |

|---|---|

sequence |

DAEFRHDSGYEVHHQ |

Origin of Product |

United States |

Molecular and Structural Investigations of Amyloid Beta Protein 1 15

Methodologies for Structural Characterization of Amyloid beta-Protein (1-15)

A variety of biophysical techniques are employed to probe the structure of Aβ(1-15) at the atomic and molecular level. These methods provide insights into its secondary structure, conformational states, and the impact of modifications.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. For Aβ(1-15) and related fragments, NMR studies have been instrumental in characterizing their conformation.

NMR spectra of the monomeric rat Aβ(1-16) peptide show sharp signals, which is typical for small, unfolded peptides. nih.gov The addition of zinc ions (Zn²⁺) leads to signal broadening, indicating the formation of a complex and an exchange between different conformations. nih.gov Detailed analysis using 2D homonuclear (NOESY, TOCSY) and heteronuclear (HSQC, HMBC) NMR experiments allows for the assignment of nearly all proton and carbon signals, providing the basis for structural calculations. nih.gov Such studies have revealed that the N-terminal region of Aβ (residues 1-14) is largely unstructured in aqueous solution. nih.gov In membrane-mimicking environments like sodium dodecyl sulfate (B86663) (SDS) micelles, however, the C-terminal portion of longer Aβ fragments can adopt an α-helical conformation. nih.govrcsb.org

Table 1: NMR Methodologies for Aβ(1-15) Structural Studies

| NMR Technique | Information Obtained | Reference |

| 1D ¹H NMR | Initial assessment of peptide folding and aggregation state. | nih.gov |

| 2D DQF-COSY, TOCSY | Through-bond correlations for assigning amino acid spin systems. | nih.gov |

| 2D NOESY, ROESY | Through-space correlations to determine inter-proton distances for structure calculation. | nih.gov |

| 2D ¹³C-¹H HSQC, ¹⁵N-¹H HSQC | Heteronuclear correlation for backbone and side-chain resonance assignment. | nih.gov |

Utilization of Mass Spectrometry for Peptide and Glycopeptide Structural Determination

Mass spectrometry (MS) is a highly sensitive technique for determining the molecular weight of peptides and identifying post-translational modifications, such as glycosylation. tandfonline.com It is a crucial tool for analyzing the heterogeneity of Aβ peptides in biological samples. tandfonline.comoup.com

Tandem mass spectrometry (MS/MS) has been employed to analyze the structure of Aβ glycopeptides. nih.gov For Aβ(1-15), it was discovered that glycosylation can occur on Tyrosine 10 (Tyr10). nih.gov Through synthesis of Aβ(1-15) glycopeptides with defined stereochemistry and subsequent MS analysis, the naturally occurring glycan on Tyr10 in samples from Alzheimer's disease patients was identified as an α-linked N-acetyl galactosamine (GalNAc). nih.gov This was achieved by comparing the fragmentation patterns of synthetic and natural glycopeptides. nih.gov Immunoprecipitation coupled with MALDI-TOF MS allows for the quantitative analysis of various Aβ isoforms in cerebrospinal fluid (CSF). oup.comacs.org

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a widely used method to investigate the secondary structure of proteins and peptides in solution. jasco-global.com It measures the differential absorption of left and right-handed circularly polarized light, which is sensitive to the peptide's conformation.

CD studies show that Aβ peptides, including fragments like Aβ(11-28), can exist in different conformational states depending on the solvent environment. bibliotekanauki.pl In solvents like hexafluoro-2-propanol (HFIP), which promotes helical structures, Aβ fragments can surprisingly show a significant amount of β-sheet conformation. bibliotekanauki.pl The aggregation process of Aβ variants can be monitored by CD, often revealing a transition from a random coil or α-helical intermediate to a β-sheet structure. jasco-global.combibliotekanauki.pl For instance, the aggregation of Aβ(1-42) is characterized by a decrease in the CD signal at 217 nm, which corresponds to the loss of β-sheet structure as the peptide aggregates and precipitates. jasco-global.com

Advanced Microscopy Techniques for Conformational Studies (e.g., Atomic Force Microscopy for related Aβ forms)

Advanced microscopy techniques provide direct visualization of peptide aggregates, offering insights into their morphology and assembly pathways. While often applied to full-length Aβ, the principles are relevant for understanding the aggregation behavior initiated by fragments like Aβ(1-15).

Techniques such as fluorescence microscopy, confocal microscopy, and super-resolution microscopy are used to image Aβ species. researchgate.netsciopen.com Atomic Force Microscopy (AFM) has been used to observe the real-time fibril formation of Aβ(1-42) at the single-molecule level. pnas.org These studies reveal different growth patterns, such as straight and spiral fibrils, and can even capture moments where the growth mode switches, suggesting structural fluctuations at the fibril ends. pnas.org Electron microscopy (EM) has also been crucial in confirming that various synthetic Aβ peptides can assemble into amyloid fibrils. nih.gov

Conformational Dynamics of Amyloid beta-Protein (1-15)

The Aβ(1-15) fragment is intrinsically disordered in aqueous solution, meaning it does not adopt a single, stable conformation but rather exists as an ensemble of rapidly interconverting structures. researchgate.netpnas.org This conformational flexibility is a key aspect of its biological function and its propensity to aggregate.

In aqueous solution, Aβ monomers are predominantly in a random coil state, with some minor elements of α-helix or β-sheet structures. pnas.org However, in a membrane-like environment, the peptide can favor an α-helical conformation. pnas.org The transition from a random coil or α-helix to a β-sheet structure is considered a critical step in the aggregation process. pnas.orgacs.org Molecular dynamics simulations have been used to study these conformational transitions, showing that Aβ can unfold from a helical state to a coil, and subsequently transition to a β-sheet conformation. pnas.org

Glycosylation Patterns and Their Impact on Amyloid beta-Protein (1-15) Structure

Post-translational modifications, particularly glycosylation, can significantly influence the structure and properties of the Aβ peptide.

A unique form of glycosylation has been identified on the Aβ peptide at Tyrosine 10, a residue within the Aβ(1-15) sequence. nih.gov Unlike the common O-linked glycosylation on serine or threonine, or N-linked glycosylation on asparagine, this modification involves the attachment of a carbohydrate to the hydroxyl group of tyrosine. nih.gov Specifically, the glycan was determined to be an α-linked N-acetyl galactosamine (GalNAc). nih.gov The presence of this glycan can significantly alter the properties of the peptide. For example, the glycosylated Aβ(1-15) has a much lower affinity for copper ions (Cu⁺) compared to its non-glycosylated counterpart. nih.gov This alteration in metal binding suggests that glycosylation can have a profound impact on the peptide's function and its role in Alzheimer's disease pathology. Recent studies on longer Aβ fragments have shown that O-glycosylation can induce the formation of new fibril structures that are less stable and more susceptible to degradation by enzymes. acs.org

Tyrosine Glycosylation Studies

Recent research has identified a unique post-translational modification in the N-terminal region of amyloid-beta (Aβ) peptides, specifically the glycosylation of a tyrosine residue. pnas.org Studies on cerebrospinal fluid (CSF) from Alzheimer's disease (AD) patients have revealed that Aβ fragments, including Aβ(1-15), are glycosylated at the Tyrosine-10 (Tyr10) residue. nih.gov This modification is notable as tyrosine glycosylation is a rare event in mammalian proteins. pnas.org

The glycans attached to Tyr10 have been characterized as complex, sialylated core 1-like O-glycans. nih.gov Specifically, the structures identified are of the form (Neu5Ac)1-2Hex(Neu5Ac)HexNAc-O-Tyr, where the terminal disialic acid motifs are sometimes found to be O-acetylated or lactonized, suggesting a Neu5Acα2,8Neu5Ac linkage. pnas.orgnih.gov In addition to identifying these structures in patient samples, researchers have successfully synthesized Aβ(1-15) glycopeptides with defined stereochemistry to aid in structural confirmation. nih.govresearchgate.net This synthetic approach has been crucial for accurately determining the nature of this glycosylation. nih.gov The discovery of Tyr10 glycosylation on Aβ fragments has opened new avenues for investigating their potential role as biomarkers for AD, as elevated levels of these glycopeptides have been observed in AD patients compared to non-AD controls. nih.govnih.gov

Table 1: Identified Glycan Structures on Amyloid beta-Protein (1-15) at Tyr10

| Glycan Structure | Terminal Modification | Reference |

|---|---|---|

| (Neu5Ac)1-2Hex(Neu5Ac)HexNAc-O- | O-acetylation | pnas.orgnih.gov |

| (Neu5Ac)1-2Hex(Neu5Ac)HexNAc-O- | Lactonization | pnas.orgnih.gov |

| Galβ3GalNAcα1-O- | Desialylated Core 1 | researchgate.net |

Stereochemical Analysis of Glycosidic Linkages

Determining the precise stereochemistry of the linkage between the glycan and the Tyr10 residue of Aβ(1-15) has been a key focus of structural studies. nih.gov The ambiguity surrounding the anomeric configuration (whether the linkage is α or β) hindered the complete structural elucidation and the development of specific detection methods. researchgate.net To resolve this, chemical synthesis of Aβ(1-15) glycopeptides bearing both α- and β-linked N-acetylgalactosamine (GalNAc) at the Tyr10 position was undertaken. nih.gov

By comparing these synthetic, stereochemically defined glycopeptides with the natural Aβ glycopeptides isolated from the cerebrospinal fluid of AD patients, researchers could definitively assign the stereochemistry. nih.govresearchgate.net Tandem mass spectrometry analysis was a critical tool in this process. nih.gov The results of these comparative studies concluded that the naturally occurring glycopeptides contain an α-linked GalNAc moiety at the modified Tyr10 residue. nih.govresearchgate.net This finding was further supported by synthesizing an isotopically labeled Aβ(1-15) glycopeptide with a core 1 Galβ3GalNAcα1-O-Tyr-10 structure, which was used to identify the definite glycan core structure in immunopurified and desialylated samples from human CSF. researchgate.net

Table 2: Synthetic Glycopeptides for Stereochemical Determination

| Glycopeptide | Linkage at Tyr10 | Purpose | Reference |

|---|---|---|---|

| Aβ(1-15)-α-GalNAc | α-anomer | Standard for comparison with natural glycopeptide | nih.govresearchgate.net |

| Aβ(1-15)-β-GalNAc | β-anomer | Standard for comparison with natural glycopeptide | nih.govresearchgate.net |

Computational Modeling and Simulation Approaches for Amyloid beta-Protein (1-15) Conformation

Computational methods, particularly molecular dynamics (MD) simulations, are increasingly used to investigate the conformational dynamics of Aβ peptides. pnas.orgnih.gov These simulations provide high-resolution insights into the structural transitions that are believed to be central to Aβ aggregation and pathology. pnas.org For Aβ peptides in general, studies have shown a conformational landscape that includes random coil, α-helix, and β-sheet structures, with the transition to β-sheet content being a hallmark of aggregation. pnas.orgdiva-portal.org

While many computational studies focus on the full-length Aβ40 or Aβ42 peptides, insights relevant to the Aβ(1-15) fragment can be drawn. pnas.orgnih.gov Simulations have explored how environmental factors, such as being in aqueous solution versus a membrane-mimicking environment, influence peptide conformation. pnas.org For instance, in aqueous solutions, Aβ peptides often exist as random coils, whereas membrane-like environments can induce α-helical structures. pnas.org

Specific to modifications within the Aβ(1-15) region, computational studies have examined the impact of glycosylation on peptide conformation. acs.org Circular dichroism (CD) spectroscopy, complemented by modeling, was used to study synthetic Aβ glycopeptide analogues. acs.org These investigations revealed that Tyr-O-glycosylation can be a key factor in driving conformational changes, sometimes stabilizing α-helical structures. acs.org The interplay between glycosylation and mutations (like the Swedish mutation) has also been shown to significantly affect the secondary structure, highlighting the complex regulation of Aβ conformation. acs.org These computational approaches are essential for understanding the initial folding and misfolding events of Aβ peptides at a molecular level. nih.govtandfonline.com

Table 3: Common Conformational States of Aβ Peptides in Simulations

| Conformation | Typical Environment/State | Reference |

|---|---|---|

| Random Coil | Aqueous solution (monomeric) | pnas.orgdiva-portal.org |

| α-Helix | Membrane or membrane-mimicking environments | pnas.orgdiva-portal.org |

| β-Sheet | Aggregated state (fibrils) | pnas.orgnih.gov |

Compound Name Table

| Compound Name |

|---|

| Amyloid beta-Protein (1-15) |

| N-acetylgalactosamine (GalNAc) |

| N-acetyl-5-neuraminic acid (Neu5Ac) |

| Tyrosine |

| Trifluoroacetic acid |

| Triisopropylsilane |

| D-galactosamine hydrochloride |

Interactions and Biological Roles of Amyloid Beta Protein 1 15 in Research Models

Protein-Protein Interactions Involving Amyloid beta-Protein (1-15)

Amyloid beta-protein (1-15) [Aβ(1-15)] is a fragment of the larger amyloid beta peptide, which itself is derived from the amyloid precursor protein (APP). apexbt.commedchemexpress.com APP undergoes sequential cleavage by β-secretase and α-secretase, which can result in the production of Aβ(1-15). medchemexpress.combiofinder.se The interactions between Aβ(1-15) and other APP metabolites are complex and are a subject of ongoing research.

Studies have shown that different fragments of amyloid beta can interact with each other. For instance, Aβ40 has been found to inhibit the oligomerization of the more neurotoxic Aβ42. acs.org While specific studies focusing solely on the interaction of Aβ(1-15) with other APP metabolites are limited, the known behavior of larger Aβ fragments suggests that such interactions are plausible and could influence aggregation pathways. The N-terminus of Aβ, which includes the 1-15 sequence, is known to interact with various small charged molecules. nih.gov

The aggregation of amyloidogenic proteins is a hallmark of several neurodegenerative diseases. nih.gov There is growing evidence that different amyloid proteins can interact and influence each other's aggregation processes, a phenomenon known as cross-seeding. nih.gov

Aβ40 and Aβ42: Research has demonstrated that Aβ40 and Aβ42 can form mixed oligomers through direct molecular interactions. escholarship.org Given that Aβ(1-15) is a component of these larger peptides, it may participate in or be influenced by these interactions. The interplay between different Aβ isoforms is critical, as Aβ42 is significantly more prone to aggregation and is considered more neurotoxic than Aβ40. acs.orgpnas.org

Tau: The interaction between amyloid beta and the tau protein is a central aspect of Alzheimer's disease pathology. nih.govresearchgate.net Aβ aggregates are believed to accelerate the formation of neurofibrillary tangles composed of hyperphosphorylated tau. nih.gov Studies using fragments of these proteins, such as Aβ(25-35) and Tau(273-284), have shown that they can co-aggregate and form hetero-oligomers. acs.org This suggests that Aβ(1-15), as part of the larger Aβ peptide, could be involved in the initial interactions that trigger tau pathology.

α-Synuclein: In diseases like Parkinson's disease and dementia with Lewy bodies, α-synuclein aggregation is a key feature. mdpi.com There is evidence of co-localization of Aβ and α-synuclein in the brains of patients with both Alzheimer's and Parkinson's diseases. nih.gov In vitro studies have shown that Aβ peptides can trigger the aggregation of α-synuclein. mdpi.com The interaction appears to be mediated by the hydrophobic regions of both proteins. mdpi.com Soluble species of α-synuclein can, in turn, promote the oligomerization of Aβ while inhibiting its fibrillization. nih.gov Aβ42, in particular, has been shown to form aggregates that act as nucleation sites for α-synuclein phase separation. pnas.org

Amyloid beta peptides can interact with a variety of cell surface receptors, leading to a range of cellular responses, including internalization, degradation, and induction of neurotoxicity. nih.gov While many studies focus on the full-length Aβ peptides, the N-terminal region, which includes the 1-15 sequence, is crucial for many of these interactions.

Several receptors have been identified that bind to different forms of Aβ (monomers, oligomers, and fibrils). nih.gov These include:

Low-density lipoprotein receptor-related protein 1 (LRP1): Involved in the clearance of Aβ from the brain. nih.govjci.org

Scavenger receptors (e.g., SCARA1, CD36): Mediate microglial phagocytosis and clearance of Aβ. nih.govjneurosci.org

Receptor for Advanced Glycation End products (RAGE): Implicated in Aβ-induced neuroinflammation. mdpi.com

Cellular prion protein (PrPC): Binds with high affinity to Aβ oligomers and is involved in mediating their neurotoxic effects. nih.govnih.gov

Sigma-2/PGRMC1 receptors: Mediate the binding of Aβ oligomers to neurons, leading to synaptotoxicity. plos.org

A study investigating the chronotropic activity of various Aβ peptides on neonatal rat cardiomyocytes found that Aβ(1-15) led to a decreased beating rate, suggesting an interaction with cardiovascular receptors. ahajournals.org

| Interacting Protein | General Aβ Context of Interaction | Potential Relevance for Aβ(1-15) |

|---|---|---|

| Aβ40 / Aβ42 | Direct interaction and formation of mixed oligomers, influencing aggregation kinetics. escholarship.org | As a constituent fragment, it may participate in these initial oligomerization events. |

| Tau | Aβ aggregates promote tau hyperphosphorylation and tangle formation. nih.govnih.gov Fragments of both proteins can co-aggregate. acs.org | The N-terminal region may be involved in the initial binding that leads to tau pathology. |

| α-Synuclein | Aβ peptides can induce the aggregation of α-synuclein. mdpi.com Soluble α-synuclein can promote Aβ oligomerization. nih.gov | The hydrophobic nature of the Aβ sequence, including parts of the 1-15 region, could mediate this interaction. |

Metal Ion Interactions with Amyloid beta-Protein (1-15)

The N-terminal region of amyloid beta, encompassing residues 1-16, contains several amino acids with a high affinity for binding metal ions, including three histidine residues and one tyrosine residue. d-nb.info Dysregulation of metal ion homeostasis is a known factor in Alzheimer's disease, with elevated concentrations of metals like copper (Cu), zinc (Zn), and iron (Fe) found in amyloid plaques. plos.orgunich.it

Copper (Cu2+): Copper ions have been shown to increase the binding forces between Aβ peptides at a single-molecule level, which may explain the observed reduction in the lag time for aggregation. plos.org However, at higher concentrations, copper promotes the formation of amorphous, non-fibrillar aggregates rather than structured amyloid fibrils. plos.orgnih.gov This interaction can also render the Aβ-copper complex redox-active, contributing to oxidative stress. plos.org

Other Ions: Iron (Fe3+) has also been implicated in Aβ aggregation. acs.org Studies investigating the co-incubation of multiple metal ions (Cu2+, Zn2+, and Fe3+) with Aβ have shown that they can significantly alter the morphology of the resulting aggregates. acs.org

The binding of metal ions to monomeric Aβ can form an aggregation-inert complex, effectively reducing the pool of monomers available for fibril elongation. nih.govnih.gov This transiently redirects the peptide from the fibrillization pathway. nih.gov

The N-terminal region of Aβ (residues 1-16) is the primary binding site for divalent metal ions like Cu2+ and Zn2+. d-nb.info The affinity of these interactions has been characterized using various biophysical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool to identify the specific residues involved in metal coordination. For Aβ40, titration with Cu(II) or Zn(II) causes signal attenuation in the N-terminal part of the peptide, indicating binding in this region. nih.gov The histidine residues (His6, His13, His14) are considered key coordination sites. unich.it

The binding affinity, often expressed as a dissociation constant (KD), quantifies the strength of the interaction. While specific KD values for Aβ(1-15) are not always reported separately from the full-length peptides, the data for Aβ40/42 provide a strong indication of the binding properties of this N-terminal fragment.

For example, a study using a model that accounts for the reduced availability of Aβ monomers for aggregation in the presence of silver ions (Ag(I)) determined an apparent dissociation constant (KDapp) of 14.5 ± 0.2 μM. nih.gov Molecular dynamics simulations have provided further insights into the binding preferences of different residues within the N-terminus for Cu2+ and Zn2+, with residues such as Asp-1, Glu-3, His-6, Asp-7, Glu-11, His-13, and His-14 showing high affinity. acs.org

| Metal Ion | Effect on Aβ Aggregation | Key Binding Residues in N-Terminus |

|---|---|---|

| Copper (Cu2+) | Increases peptide-peptide binding forces; promotes amorphous aggregates at high concentrations; induces redox activity. plos.org | His6, His13, His14, Tyr10, Asp1, Glu11. unich.it |

| Zinc (Zn2+) | Retards fibril-end elongation at low concentrations; induces amorphous aggregates at high concentrations. nih.govnih.gov | His6, His13, His14, Asp1, Glu3, Asp7, Glu11. acs.org |

| Iron (Fe3+) | Promotes aggregation, morphology of aggregates is altered in the presence of other metal ions. acs.org | N-terminal region. |

Role of Amyloid beta-Protein (1-15) in Cellular Homeostasis and Signaling Pathways (in research models)

Scientific investigation into the direct biological effects of the specific amyloid beta fragment, Aβ(1-15), on cellular homeostasis and signaling pathways is limited in publicly available research. The vast majority of studies on the cellular impact of amyloid beta peptides focus on the full-length, pathologically significant forms, such as Aβ(1-40) and Aβ(1-42), or other specific fragments like Aβ(25-35). These longer peptides are widely studied for their roles in neurotoxicity, aggregation, and induction of cellular stress responses, including disruptions in calcium homeostasis and mitochondrial function. nih.govmdpi.comnih.govfrontiersin.orgmdpi.commdpi.com

While numerous studies have utilized neuronal cell lines such as SH-SY5Y and NG108-15 to probe the mechanisms of amyloid beta-induced neurotoxicity, these investigations have predominantly used Aβ(1-42) or Aβ(1-40). frontiersin.orgmolbiolcell.org Research in this area has explored impacts on vesicle trafficking, cholesterol homeostasis, and the activation of various signaling cascades. nih.govmolbiolcell.org However, specific data detailing the direct effects of the Aβ(1-15) fragment on signaling pathways or homeostatic processes within these neuronal models are not extensively documented.

The interaction of amyloid beta peptides with glial cells, such as astrocytes and microglia, is a critical area of research. Studies have shown that astrocytes and microglia can take up and degrade Aβ and that these peptides can induce inflammatory responses and alter glial cell function. nih.govnih.govjneurosci.orgbiorxiv.org For instance, research using astrocyte cell lines has examined Aβ-induced changes in cellular metabolism and viability. nih.govnih.gov Similarly, the activation of microglia by Aβ aggregates and the subsequent release of inflammatory mediators have been studied in cell culture models. jneurosci.orgbiorxiv.org These studies, however, have consistently focused on the longer, aggregation-prone Aβ peptides rather than the Aβ(1-15) fragment. Consequently, the specific role of Aβ(1-15) in modulating cellular homeostasis and signaling in astrocytes, microglia, or other relevant cell systems remains an area requiring further investigation.

The in vitro effects of amyloid beta peptides on cellular processes are a cornerstone of Alzheimer's disease research. It is well-established that Aβ aggregates can disrupt cellular functions, including metabolic activity and ion homeostasis. nih.govnih.gov The aggregation process itself, from soluble monomers to oligomers and fibrils, is a key focus. nih.gov While the N-terminal region of Aβ, which includes the (1-15) sequence, is known to be important for the peptide's aggregation properties and contains a B-cell epitope, the direct modulatory effects of the isolated Aβ(1-15) fragment on cellular processes are not well-defined in the literature. tandfonline.com The primary role described for this fragment is as a product of specific enzymatic cleavage, rather than as an active modulator of cellular events.

Amyloid beta-Protein (1-15) as a Research Marker for Secretase Activity Modulation

Amyloid beta-Protein (1-15) has emerged as a significant and sensitive pharmacodynamic biomarker in research, particularly for monitoring the activity of secretase enzymes involved in the processing of the Amyloid Precursor Protein (APP). nih.govmedchemexpress.com The fragment Aβ(1-15), often measured alongside the highly similar Aβ(1-16), is generated through a specific enzymatic pathway involving the concerted action of β-secretase and α-secretase. nih.govnih.gov

This pathway is distinct from the primary amyloidogenic pathway that produces the longer, pathogenic Aβ peptides. Inhibition of γ-secretase, a key enzyme in the amyloidogenic pathway, leads to an accumulation of its substrate, the C99 fragment of APP. This accumulation appears to enhance the alternative processing route by β- and α-secretases, resulting in an increased production and release of shorter Aβ fragments, including Aβ(1-15). nih.gov

This inverse relationship makes the cerebrospinal fluid (CSF) levels of Aβ(1-15) a valuable indicator of γ-secretase inhibition in vivo. nih.gov A clinical research study involving healthy male participants treated with the γ-secretase inhibitor semagacestat (B1675699) demonstrated a clear, dose-dependent increase in CSF concentrations of Aβ(1-15/16). nih.govnih.gov

Table 1: CSF Aβ(1-15/16) Response to Semagacestat Administration A summary of findings from a study investigating Aβ(1-15/16) as a pharmacodynamic biomarker. Data is based on research by Portelius et al., 2012. nih.govnih.gov

| Treatment Group | Maximum Change from Baseline | Time to Maximum Change | Corresponding Change in Aβ(x-40)/Aβ(x-42) |

|---|---|---|---|

| Placebo | ~11% increase | 9 hours | No significant change |

| 100 mg Semagacestat | ~35% increase | 9 hours | Decrease followed by an increase after 36 hours |

| 140 mg Semagacestat | ~66% increase | 9 hours | Decrease followed by an increase after 36 hours |

The study found that in the highest dose group (280 mg), there was a transient increase in Aβ(1-15/16) peaking at approximately 180% above baseline levels around 9 hours after administration. nih.govnih.gov This increase was correlated with the intended therapeutic effect of the drug—a decrease in the longer Aβ(x-38), Aβ(x-40), and Aβ(x-42) peptides. nih.govnih.gov These findings support the utility of Aβ(1-15) as a sensitive, acute biomarker for assessing the in vivo effects of γ-secretase inhibitors, offering potential advantages over measuring the longer, more complex Aβ species. medchemexpress.comnih.gov

Synthetic Methodologies for Amyloid Beta Protein 1 15 Research

Solid Phase Peptide Synthesis (SPPS) Techniques for Amyloid beta-Protein (1-15)

Solid Phase Peptide Synthesis (SPPS) is the cornerstone for obtaining research-grade Amyloid beta-Protein (1-15) (Aβ(1-15)). The most prevalent strategy is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach, which allows for the stepwise assembly of the 15-amino-acid sequence (DAEFRHDSGYEVHHQ) on a solid support. nih.govnih.gov

The synthesis commences with the attachment of the C-terminal amino acid, glutamine (Gln), to a solid support resin, such as 2-chlorotrityl resin. nih.gov The synthesis then proceeds through iterative cycles of deprotection and coupling. In each cycle, the temporary Fmoc protecting group on the N-terminus of the growing peptide chain is removed, typically using a piperidine (B6355638) solution in a solvent like dimethylformamide (DMF). nih.gov Subsequently, the next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus.

Common coupling reagents used to facilitate the formation of the peptide bond include phosphonium (B103445) salts like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or aminium salts such as HBTU, often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov The side chains of reactive amino acids (e.g., Asp, Glu, Arg, His, Ser, Tyr) are protected with acid-labile groups (e.g., tBu, Pbf, Trt) to prevent side reactions during synthesis. After the final amino acid is coupled, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA). nih.gov

Table 1: Standard Fmoc/tBu SPPS Cycle for Aβ(1-15)

| Step | Procedure | Reagents/Solvents | Purpose |

|---|---|---|---|

| 1. Swelling | The resin is swollen in a suitable solvent. | DMF or NMP | To allow reagent access to the reactive sites on the resin. |

| 2. Deprotection | Removal of the N-terminal Fmoc group. | 20% piperidine in DMF | To expose the free amine for the next coupling reaction. |

| 3. Washing | The resin is washed to remove excess reagents. | DMF, Methanol, CH₂Cl₂ | To purify the resin-bound peptide before the next step. |

| 4. Coupling | The next Fmoc-protected amino acid is added. | Fmoc-amino acid, Coupling agents (e.g., HBTU/HOBt, DIC), DIPEA | To form the new peptide bond. |

| 5. Washing | The resin is washed to remove unreacted reagents. | DMF | To prepare for the next cycle. |

Strategies for Overcoming Synthesis Challenges

The synthesis of amyloidogenic peptides, even shorter fragments like Aβ(1-15), can be complicated by on-resin aggregation. This phenomenon occurs when peptide chains on the solid support interact with each other, forming secondary structures like β-sheets that hinder the accessibility of the N-terminus for subsequent coupling reactions. frontiersin.orgnih.gov This can lead to truncated sequences and low yields of the desired peptide. frontiersin.org

Several strategies have been developed to mitigate these challenges:

Microwave-Assisted SPPS: The application of microwave energy can accelerate both coupling and deprotection steps. nih.gov The localized heating is thought to disrupt intermolecular hydrogen bonding between peptide chains, thereby reducing on-resin aggregation and improving synthetic efficiency. nih.govfrontiersin.org

Specialized Resins: Using resins with different properties can improve solvation of the growing peptide chain. Poly(ethylene glycol) (PEG)-based resins, such as ChemMatrix, provide a more polar environment that can disrupt hydrophobic aggregation. frontiersin.orgrsc.org

Chaotropic Solvents and Additives: The use of co-solvents like anisole (B1667542) or chaotropic salts can help to prevent peptide aggregation during synthesis. frontiersin.org For instance, anisole has been used as a co-solvent in both deprotection and coupling steps to improve the purity and yield of crude Aβ peptides. frontiersin.org

Backbone Protection: A highly effective method involves the temporary introduction of protecting groups on the backbone amide nitrogen. Derivatives like 2-hydroxy-4-methoxybenzyl (Hmb) or N,N'-dimethyl-5-aminopentyl (Dmb) can disrupt the hydrogen bonding patterns that lead to β-sheet formation. sigmaaldrich.com

Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at specific points in the sequence (e.g., at Ser or Thr residues) introduces a "kink" in the peptide backbone. This structural disruption effectively inhibits inter-chain aggregation, making subsequent synthesis steps more efficient. sigmaaldrich.com

Preparation of Modified Amyloid beta-Protein (1-15) Peptides for Research

Synthesis of Glycosylated Amyloid beta-Protein (1-15)

Post-translational modifications, such as glycosylation, are critical for understanding the biological function of Aβ peptides. Research has identified that Aβ fragments in cerebrospinal fluid can be O-glycosylated on Tyrosine 10 (Tyr10). nih.govpnas.org The chemical synthesis of these glycopeptides is essential for their structural determination and to serve as standards for biological assays. nih.govnih.gov

The synthesis of Tyr10-glycosylated Aβ(1-15) is achieved using a building block approach within the SPPS framework. nih.gov This involves the pre-synthesis of an Fmoc-protected, glycosylated tyrosine amino acid derivative. For example, to synthesize Aβ(1-15) with an N-acetylgalactosamine (GalNAc) attached to Tyr10, an Fmoc-Tyr(α-Ac₃-GalNAc)-OH building block is prepared. nih.gov This building block is then incorporated into the peptide sequence at the appropriate position during standard SPPS. The synthesis of the glycosylated tyrosine building block itself is a multi-step organic chemistry process, starting from a protected sugar donor and a tyrosine acceptor. nih.gov Once the full-length glycopeptide is assembled on the resin, it is cleaved and the sugar's protecting groups (e.g., acetates) are removed, often with a basic treatment, followed by purification via HPLC. nih.gov This methodology allows for the creation of glycopeptides with well-defined stereochemistry at the glycosidic linkage. nih.gov

Isotope Labeling for Advanced Spectroscopic Studies

Isotope labeling is indispensable for advanced structural studies of peptides using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and for quantitative mass spectrometry. nih.govjst.go.jp Aβ(1-15) can be labeled with stable isotopes such as ¹³C and ¹⁵N.

There are two primary methods for producing isotopically labeled peptides:

Recombinant Expression: While more common for longer peptides, shorter fragments can also be produced recombinantly. This involves expressing the peptide in a host system like E. coli grown in a minimal medium where the sole carbon and/or nitrogen source is isotopically labeled (e.g., ¹³C-glucose, ¹⁵NH₄Cl). rpeptide.comskidmore.edurpeptide.com This results in uniform labeling of all corresponding atoms in the peptide.

Chemical Synthesis (SPPS): This method offers greater control and allows for site-specific labeling. To achieve this, one or more Fmoc-amino acids that have been pre-labeled with ¹³C or ¹⁵N are used during the SPPS process. nih.gov This is particularly useful for NMR studies where specific residues are targeted to probe local structure and dynamics. For example, researchers have synthesized Aβ peptides with uniformly ¹³C- and ¹⁵N-labeled amino acids at specific positions to analyze the structure of the resin-bound peptide. nih.gov Additionally, isotopically labeled glycopeptide standards of Aβ(1-15) have been synthesized for use in quantitative mass spectrometry-based biomarker studies. researchgate.net

Purification and Quality Control Methodologies for Research-Grade Amyloid beta-Protein (1-15)

After cleavage from the resin, the crude synthetic peptide is a mixture containing the desired full-length product, truncated sequences, and byproducts from side reactions. Rigorous purification and quality control are essential to obtain research-grade Aβ(1-15) with high purity (>95%).

Purification: The standard and most effective method for purifying Aβ peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . frontiersin.orgmdpi.com

Principle: RP-HPLC separates molecules based on their hydrophobicity. The crude peptide mixture is dissolved and injected into the HPLC system.

Stationary Phase: A nonpolar stationary phase is used, typically a C4 or C18 silica-based column. C4 columns are often preferred for aggregation-prone peptides as they are less hydrophobic than C18, which can sometimes prevent peptide elution. frontiersin.org

Mobile Phase: A gradient of two solvents is used for elution. Solvent A is typically water with a small amount of an ion-pairing agent like TFA (0.1%), and Solvent B is an organic solvent, usually acetonitrile, also containing 0.1% TFA. frontiersin.org The peptide is eluted by gradually increasing the concentration of Solvent B.

Detection and Collection: The eluting peptide is detected by UV absorbance at 214 or 280 nm. Fractions corresponding to the main product peak are collected, and the pure fractions are combined and lyophilized to yield a fluffy white powder. frontiersin.orgnih.gov

Table 2: Typical RP-HPLC Purification Parameters for Aβ Peptides

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Column | Vydac C4 (10 µm, 2.2 x 2.5 cm) | C4 is less hydrophobic, which can be beneficial for purifying aggregating peptides. frontiersin.org |

| Solvent A | 0.1% TFA in Water | Acidic mobile phase keeps peptides protonated and improves peak shape. |

| Solvent B | 0.1% TFA in Acetonitrile | Organic solvent for eluting the peptide from the nonpolar column. |

| Gradient | Linear gradient of 5-95% Solvent B over 60 min | Gradually increases hydrophobicity of the mobile phase to elute peptides. frontiersin.org |

| Flow Rate | 8 mL/min (preparative) | Appropriate for the column size to ensure good separation. frontiersin.org |

| Detection | UV at 214 nm or 280 nm | 214 nm detects the peptide backbone; 280 nm detects aromatic residues (Tyr). |

Quality Control: A combination of analytical techniques is used to confirm the identity and purity of the final product. biocrick.com

Analytical HPLC: A small amount of the purified peptide is run on an analytical RP-HPLC column to assess its purity. A single, sharp peak indicates a high degree of purity. nih.gov

Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are used to determine the molecular weight of the peptide. The observed mass must match the calculated theoretical mass of Aβ(1-15), confirming that the correct sequence was synthesized. nih.govnih.gov Tandem MS (MS/MS) can be used to sequence the peptide and confirm its identity. nih.gov

Amino Acid Analysis: This technique confirms the amino acid composition of the peptide, providing further evidence of its identity. nih.gov

Nuclear Magnetic Resonance (NMR): For isotopically labeled peptides, NMR spectra can confirm the incorporation of labels and provide detailed structural information. nih.gov

Comparative Research on Amyloid Beta Protein 1 15 and Full Length Amyloid Beta Peptides

Differential Processing Pathways Leading to Short vs. Long Amyloid Beta Species

The generation of various amyloid beta species is dictated by the sequential cleavage of the Amyloid Precursor Protein (APP) by a group of enzymes known as secretases. Two primary, competing pathways are recognized: the amyloidogenic and the non-amyloidogenic pathways.

The amyloidogenic pathway is responsible for the production of full-length Aβ peptides, such as Aβ(1-40) and Aβ(1-42). This process begins when β-secretase (BACE1) cleaves APP at the N-terminus of the Aβ domain. This cleavage releases a soluble fragment, sAPPβ, and leaves a 99-amino acid C-terminal fragment (C99) embedded in the membrane. Subsequently, the γ-secretase complex cleaves C99 at various positions within its transmembrane domain, releasing the Aβ peptides of 36-43 amino acids in length and the APP intracellular domain (AICD). ahajournals.orgnih.gov The imprecise nature of the γ-secretase cleavage accounts for the heterogeneity of Aβ peptide lengths. pnas.org

Conversely, the non-amyloidogenic pathway precludes the formation of full-length Aβ. In this pathway, α-secretase cleaves APP directly within the Aβ sequence. This action produces a soluble neuroprotective fragment, sAPPα, and a membrane-bound C-terminal fragment C83. mdpi.com Further processing of C83 by γ-secretase generates the non-toxic p3 peptide. frontiersin.org

The specific fragment, Amyloid beta-Protein (1-15), is generated through a distinct mechanism involving the combined action of two different secretases. Research indicates that Aβ(1-15) is produced by a concerted cleavage of APP by both β-secretase and α-secretase. medchemexpress.com This pathway differs fundamentally from the processes that create full-length Aβ or the p3 peptide.

| Pathway | Initiating Enzyme | Secondary Enzyme | Key Products |

|---|---|---|---|

| Amyloidogenic | β-secretase (BACE1) | γ-secretase | Aβ(1-40), Aβ(1-42) |

| Non-amyloidogenic | α-secretase | γ-secretase | p3 peptide, sAPPα |

| Aβ(1-15) Generation | β-secretase | α-secretase | Amyloid beta-Protein (1-15) |

Comparative Analysis of Biological Activities in vitro/in vivo Research Models

The biological activities of Aβ peptides vary significantly depending on their length, concentration, and aggregation state. Full-length Aβ, particularly Aβ(1-42), is known for its propensity to aggregate into soluble oligomers and insoluble fibrils, which are considered the primary neurotoxic species in Alzheimer's disease. pnas.orgsci-hub.se These aggregates contribute to synaptic dysfunction, neuronal death, and cognitive decline. sci-hub.seembopress.org

In contrast, the biological activity of the shorter Aβ(1-15) fragment appears distinct. An in vitro study using neonatal rat cardiomyocytes provides a direct comparison of the physiological effects of different Aβ fragments. In this model, both full-length Aβ(1-40) and Aβ(1-42) peptides led to a decrease in the cardiomyocyte beating rate. ahajournals.org The Aβ(1-15) fragment was also observed to decrease the contraction rate, demonstrating a distinct biological effect compared to other fragments like Aβ(25-35), which caused an increase. ahajournals.org

While full-length Aβ oligomers are potently neurotoxic, the non-aggregating nature of Aβ(1-15) suggests it does not share this toxicity profile. Studies have shown that antibodies raised against N-terminal fragments, including Aβ(1-15), can reduce the plaque load and improve cognition in mouse models of Alzheimer's disease, implying that this region is critical for aggregation and toxicity but that the fragment itself is not inherently pathogenic in the same manner as its full-length counterpart. nih.gov

Structural and Conformational Differences between Amyloid beta-Protein (1-15) and Longer Amyloid Beta Isoforms

The structural properties of Aβ peptides are intrinsically linked to their biological activities. Full-length Aβ isoforms are classified as intrinsically disordered proteins, meaning they lack a stable three-dimensional structure in their monomeric state. sci-hub.se However, they possess a high propensity to misfold and aggregate into β-sheet-rich structures. Aβ(1-42) is particularly prone to rapid aggregation, forming oligomers and fibrils faster than Aβ(1-40). pnas.orgembopress.org This is attributed to the two additional hydrophobic residues at its C-terminus, which facilitate self-assembly. nih.gov These aggregated forms, from small soluble oligomers to large insoluble fibrils, are the hallmark of amyloid plaques. wikipedia.org

Amyloid beta-Protein (1-15) does not share this strong tendency for aggregation. The C-terminal region of full-length Aβ (specifically residues 16-20, KLVFF) is known to be critical for forming the core of the amyloid fibril. pnas.org Lacking this and subsequent hydrophobic regions, the Aβ(1-15) fragment is significantly more soluble and resistant to aggregation. This structural stability is a key differentiator from the longer, amyloidogenic isoforms.

| Peptide | Typical Conformation | Aggregation Propensity | Key Structural Feature |

|---|---|---|---|

| Amyloid beta-Protein (1-42) | Intrinsically disordered monomer; β-sheet in aggregate | Very High | Contains C-terminal hydrophobic residues promoting aggregation |

| Amyloid beta-Protein (1-40) | Intrinsically disordered monomer; β-sheet in aggregate | High | Less hydrophobic C-terminus than Aβ(1-42) |

| Amyloid beta-Protein (1-15) | Soluble peptide | Very Low | Lacks the critical C-terminal region required for fibril formation |

Implications of Amyloid beta-Protein (1-15) in Understanding Broader Amyloid Dynamics

The study of Aβ(1-15) provides valuable insights into the complex landscape of APP processing and amyloid biology. Its unique properties make it a useful tool for both research and potential clinical applications.

One of the most significant implications is its use as a pharmacodynamic biomarker. Because its production is dependent on α- and β-secretase but is generated upstream of γ-secretase cleavage, measuring levels of Aβ(1-15) can serve as a sensitive and acute marker for the activity of γ-secretase inhibitors, a class of drugs investigated for Alzheimer's disease treatment. medchemexpress.com An increase in Aβ(1-15) could indicate successful target engagement by such an inhibitor.

Furthermore, the stability and low aggregation propensity of Aβ(1-15) make it an ideal subject for studying the N-terminal domain of the Aβ peptide without the confounding factor of fibrillization. This region is involved in interactions with various receptors and molecules and is a primary target for immunotherapies. nih.gov Research using this fragment can help elucidate the initial binding events and enzymatic modifications that occur before the aggregation cascade begins, offering a clearer window into the earliest stages of amyloid dynamics.

Advanced Research Techniques and Future Directions for Amyloid Beta Protein 1 15

Development of Novel Assays for Amyloid beta-Protein (1-15) Detection and Quantification in Research Contexts

The precise measurement of Aβ(1-15) in biological fluids is critical for elucidating its role in pathophysiology and for its validation as a biomarker. Recent innovations have moved beyond conventional immunoassays to offer enhanced sensitivity and specificity.

Mass spectrometry (MS)-based methods are at the forefront of Aβ peptide quantification due to their high specificity and multiplexing capabilities. tandfonline.com Techniques combining immunoprecipitation with liquid chromatography-tandem mass spectrometry (IP-LC-MS/MS) have been developed to accurately measure Aβ fragments, including glycosylated forms of Aβ(1-15), in cerebrospinal fluid (CSF). tandfonline.comresearchgate.net These methods often use specific antibodies, such as 6E10, for initial enrichment before MS analysis. researchgate.net

Novel immunoassays with higher throughput and sensitivity have also emerged. A notable example is a bead-based amplified luminescent proximity homogeneous assay (AlphaLISA®), which has been specifically developed for Aβ(1-15) and Aβ(1-16). nih.govnih.gov This assay utilizes an antibody specific to the C-terminal epitope of Aβ(1-15). nih.gov Interestingly, research has shown that a carboxypeptidase present in the assay buffers can convert Aβ(1-16) to Aβ(1-15), which is then detected, allowing for the reliable quantification of one or both species in CSF. nih.govnih.gov The specificity of the detecting antibody for Aβ(1-15) has been confirmed using immunoprecipitation combined with MALDI-TOF mass spectrometry. nih.gov

Furthermore, advanced biosensing technologies offer promising platforms for rapid and sensitive detection. mdpi.comnih.gov While many are developed for longer Aβ peptides, the principles can be adapted for Aβ(1-15). These include electrochemical and optical biosensors that can achieve detection limits in the picomolar to femtomolar range. mdpi.combiomedres.us Technologies like Surface Plasmon Resonance (SPR) and nanostructured electrochemical biosensors could be functionalized with Aβ(1-15)-specific antibodies to enable real-time, label-free detection in various biological samples. mdpi.comfrontiersin.org

| Assay Technology | Principle | Sample Type | Key Advantages | Relevant Findings |

|---|---|---|---|---|

| IP-LC-MS/MS | Immunocapture followed by mass-based separation and detection | Cerebrospinal Fluid (CSF) | High specificity; can detect post-translational modifications (e.g., glycosylation) | Successfully quantified Aβ(1-15) and its glycoforms in patient CSF. researchgate.net |

| AlphaLISA® | Bead-based proximity immunoassay generating a chemiluminescent signal | Cerebrospinal Fluid (CSF) | High-throughput; high sensitivity; no-wash format | Used to quantify Aβ(1-15/16) as a pharmacodynamic biomarker for γ-secretase inhibition. nih.govnih.gov |

| Electrochemical Biosensors | Measures changes in electrical properties upon antibody-antigen binding | CSF, Plasma, Serum | High sensitivity (pM-fM range); potential for point-of-care devices | General Aβ biosensors show potential for adaptation with Aβ(1-15) specific antibodies. mdpi.combiomedres.us |

| Surface Plasmon Resonance (SPR) | Detects binding events by measuring changes in the refractive index on a sensor chip | CSF, Blood | Real-time, label-free analysis of binding kinetics | SPR biosensors have achieved femtomolar detection limits for other Aβ peptides. mdpi.com |

High-Throughput Screening Approaches for Modulators of Amyloid beta-Protein (1-15) Related Mechanisms (e.g., secretase activity)

Given that Aβ(1-15) levels are a direct readout of a specific APP processing pathway, high-throughput screening (HTS) for modulators of its production offers a valuable therapeutic strategy. The primary targets for such screens are the enzymes responsible for its generation: β-secretase (BACE1) and α-secretase. Additionally, since γ-secretase inhibition leads to an accumulation of the APP C-terminal fragment (C99) and a subsequent increase in Aβ(1-15) production, assays monitoring γ-secretase activity are also relevant. medchemexpress.comnih.gov

HTS assays for secretase modulators often employ fluorescence-based readouts. For instance, Thioflavin T (ThT) assays, which detect the formation of β-sheet-rich amyloid aggregates, can be used to screen for compounds that prevent aggregation of full-length Aβ. nih.govdovepress.com While Aβ(1-15) itself does not aggregate, it is used in screening assays to find molecules that modulate the aggregation of pathogenic Aβ species. sumoprotease.com

More direct HTS approaches focus on the enzymatic activity of secretases. These can include cell-free assays using synthetic substrates that release a fluorescent or colorimetric signal upon cleavage. For research on Aβ(1-15), screens can be designed to identify compounds that either inhibit β-secretase or enhance α-secretase activity, both of which would alter the Aβ(1-15) production pathway. Label-free HTS methods, such as those based on MALDI mass spectrometry, can directly measure the generation of peptide fragments like Aβ(1-15) from APP substrates, avoiding interference issues common with fluorescent dyes. acs.org

The measurement of Aβ(1-15) itself can serve as a robust biomarker in HTS campaigns targeting γ-secretase. Inhibition of γ-secretase causes a measurable increase in Aβ(1-15/16) levels in cell culture supernatants or CSF. nih.gov This dose-dependent increase allows for the ranking of inhibitor potency in a high-throughput format using sensitive immunoassays like the AlphaLISA® described previously. nih.gov

| Screening Target | Assay Principle | Relevance to Aβ(1-15) | Example Platform |

|---|---|---|---|

| β-Secretase (BACE1) | Enzymatic cleavage of a fluorogenic substrate | Inhibition reduces the first step in Aβ(1-15) production. | FRET-based assays |

| α-Secretase | Enzymatic cleavage of a specific substrate | Activation shifts APP processing towards the non-amyloidogenic pathway, altering Aβ(1-15) levels. | Cell-based reporter assays |

| γ-Secretase | Quantification of downstream products (e.g., Aβ peptides) | Inhibition leads to a measurable increase in Aβ(1-15), serving as a pharmacodynamic marker. nih.gov | Aβ(1-15/16) Immunoassay (e.g., AlphaLISA®) nih.gov |

| Aβ Aggregation | Detection of β-sheet formation using fluorescent dyes | Aβ(1-15) can be used to screen for modulators of full-length Aβ aggregation. sumoprotease.com | Thioflavin T (ThT) Fluorescence Assay nih.gov |

Integration of Multi-Omics Data in Amyloid beta-Protein (1-15) Research

While no studies have focused exclusively on a multi-omics approach for Aβ(1-15), the integration of genomics, transcriptomics, proteomics, and metabolomics holds immense potential for contextualizing the role of this peptide fragment within the broader biological system of neurodegeneration. frontiersin.orgmdpi.com Such approaches can uncover complex molecular interactions and pathways associated with Aβ(1-15) production and its downstream effects. nih.govmedrxiv.org

Genomics and Transcriptomics: These analyses can identify genetic variants (e.g., SNPs) or changes in gene expression that influence the activity of α- and β-secretases, thereby affecting Aβ(1-15) levels. frontiersin.org For example, transcriptomic data from brain tissue could reveal if the expression of genes encoding these secretases is altered in disease states, correlating these changes with measured Aβ(1-15) concentrations.

Proteomics: Advanced proteomic techniques can provide a comprehensive profile of proteins in CSF or brain tissue. This allows for the direct quantification of Aβ(1-15) alongside other Aβ isoforms, APP fragments, and the secretase enzymes themselves. This can help build a detailed picture of the dynamics of APP processing. mdpi.com

Metabolomics and Lipidomics: These approaches can identify metabolic pathways that are altered in response to changes in Aβ(1-15) levels or that influence its production. This could reveal novel connections between cellular metabolism, lipid homeostasis, and APP processing. nih.gov

An integrative multi-omics strategy would involve correlating data across these different biological layers. For instance, researchers could link specific genetic variants to altered secretase expression (transcriptomics), which in turn leads to changes in Aβ(1-15) levels (proteomics) and subsequent shifts in specific metabolic pathways (metabolomics). medrxiv.org Integrating these molecular datasets with clinical information, such as neuroimaging data on amyloid plaque burden, could help establish the utility of Aβ(1-15) as a biomarker for specific pathological processes or disease stages. frontiersin.org

| Omics Field | Potential Application for Aβ(1-15) Research | Expected Insights |

|---|---|---|

| Genomics | Identify genetic variants influencing α- and β-secretase activity. | Genetic predisposition to altered Aβ(1-15) levels. |

| Transcriptomics | Correlate expression levels of APP, secretases, and modifying enzymes with Aβ(1-15) concentrations. | Understanding the regulatory control of the Aβ(1-15) production pathway. |

| Proteomics | Simultaneously quantify Aβ(1-15), other Aβ isoforms, and APP processing enzymes. | Detailed mapping of APP processing pathway dynamics in health and disease. |

| Metabolomics | Identify metabolic signatures associated with high or low levels of Aβ(1-15). | Discovery of downstream biological effects and associated metabolic pathways. |

Emerging Technologies for Studying Peptide Interactions and Dynamics at the Molecular Level

Understanding how Aβ(1-15) interacts with other molecules and its own dynamic behavior is key to defining its function. Several cutting-edge technologies provide insights at the atomic and molecular levels.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the structure and dynamics of peptides in solution. tum.de Solid-state NMR studies on Aβ fibrils have revealed that the N-terminal region, encompassing residues 1-15, is conformationally flexible. nih.gov Solution NMR techniques like Dark-state Exchange Saturation Transfer (DEST) have been used to study the transient interaction between Aβ monomers and larger, NMR-invisible protofibrils. nih.gov These studies showed that the first eight residues of Aβ exist primarily in a mobile, tethered state when interacting with protofibrils. nih.gov Furthermore, 15N spin relaxation experiments have highlighted specific residues within the 1-15 sequence, such as His13, His14, and Gln15, as having distinct dynamic properties, likely due to exchange processes. acs.org

High-Resolution Imaging: Techniques like cryo-electron microscopy (Cryo-EM) and atomic force microscopy (AFM) are invaluable for visualizing the morphology of amyloid aggregates. nih.gov While Aβ(1-15) does not form fibrils itself, these methods can be used to study how its presence influences the aggregation of full-length Aβ(1-40) or Aβ(1-42), potentially revealing a role in inhibiting or altering fibril formation.

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to quantify the binding kinetics between molecules in real time. mdpi.com It can be employed to study the interaction of Aβ(1-15) with a wide range of partners, including antibodies, other proteins, small molecule inhibitors, or lipid membranes. This can help identify novel binding partners and characterize the affinity and stability of these interactions.

| Technology | Information Provided | Specific Findings/Potential for Aβ(1-15) |

|---|---|---|

| NMR Spectroscopy | Atomic-resolution structure, dynamics, and transient interactions in solution | The N-terminal region (1-15) is flexible; residues 1-8 form a mobile tether to protofibrils; His13-Gln15 show unique dynamics. nih.govnih.govacs.org |

| Cryo-Electron Microscopy (Cryo-EM) | High-resolution 3D structure of macromolecular complexes and fibrils | Can visualize how Aβ(1-15) modulates the morphology of full-length Aβ fibrils. nih.gov |

| Surface Plasmon Resonance (SPR) | Real-time binding kinetics (association/dissociation rates) and affinity | Can quantify the binding of Aβ(1-15) to potential inhibitors, antibodies, or cellular receptors. mdpi.com |

| Mass Spectrometry (MS) | Identification of binding partners and interaction sites | Can be used in pull-down experiments to identify proteins that interact with Aβ(1-15) in complex biological samples. frontiersin.org |

Theoretical and Computational Advances in Modeling Amyloid beta-Protein (1-15) Behavior

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for investigating the behavior of Aβ peptides at an atomic level, providing insights that are often inaccessible through experimental methods alone. nih.govtandfonline.com These approaches can be used to study the conformational dynamics of Aβ(1-15), its interaction with other molecules, and its influence on the aggregation of full-length Aβ.

MD simulations have been particularly insightful in revealing the role of specific residues within the N-terminal region. For example, simulations have shown that the HHQ motif (residues 13-15) within the Aβ(1-15) sequence is crucial for the recognition of and binding to GM1-ganglioside clusters on the surface of neuronal membranes. nih.govjst.go.jp These simulations suggest that this interaction initiates a conformational change in Aβ, promoting the formation of an α-helix structure, which is considered an early step in the pathway toward pathological aggregation. nih.govjst.go.jp

Computational approaches are also used to model the broader effects of Aβ on neuronal function. Models have been developed to investigate how changes in Aβ concentration can perturb presynaptic release probability at synapses, thereby altering information processing in neural circuits like the hippocampus. nih.gov By incorporating the specific production and clearance rates of Aβ(1-15) into these larger-scale models, researchers can begin to simulate its unique contribution to synaptic function or dysfunction. frontiersin.org

Furthermore, in silico methods like molecular docking are used to predict how small molecules might interact with Aβ peptides. springernature.comjuniperpublishers.com These techniques can be applied to screen virtual libraries of compounds for their potential to bind to the Aβ(1-15) region, which could be a strategy for preventing its interaction with targets like the GM1-ganglioside or for stabilizing a non-pathogenic conformation of the full-length peptide.

| Method | Purpose | Key Insights for Aβ(1-15) |

|---|---|---|

| Molecular Dynamics (MD) Simulations | Simulate the movement and interaction of atoms and molecules over time. | Revealed the importance of the HHQ (13-15) segment for binding to GM1-gangliosides and initiating conformational changes. nih.govjst.go.jp |

| Molecular Docking | Predict the binding orientation and affinity of a small molecule to a protein target. | Can be used to screen for compounds that specifically interact with the N-terminal region of Aβ. springernature.com |

| Systems-Level Computational Modeling | Simulate complex biological processes, such as synaptic transmission or disease progression. | Can incorporate Aβ(1-15) dynamics to model its specific impact on neuronal network function. nih.gov |

| Rate Models of Aggregation | Model the kinetics of amyloid formation, including nucleation and growth phases. | Can be used to simulate how the presence of Aβ(1-15) might alter the aggregation kinetics of Aβ(1-42). nih.gov |

Q & A

Q. What ethical guidelines govern human studies involving Aβ(1-15) biomarkers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.